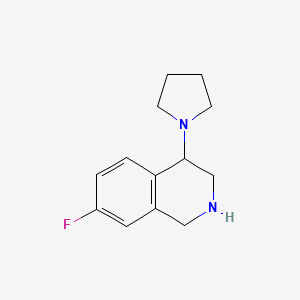

7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoro-4-(pirrolidin-1-il)-1,2,3,4-tetrahidroisoquinolina es un derivado fluorado de la tetrahidroisoquinolina, una clase de compuestos conocidos por sus diversas actividades biológicas. La presencia de un átomo de flúor y un anillo de pirrolidina en su estructura mejora su estabilidad química y actividad biológica, convirtiéndola en un compuesto de interés en la química medicinal y la farmacología.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-Fluoro-4-(pirrolidin-1-il)-1,2,3,4-tetrahidroisoquinolina normalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con un derivado de isoquinolina adecuado.

Fluoración: La introducción del átomo de flúor en la posición 7 se puede lograr utilizando reactivos de fluoración electrofílica como Selectfluor.

Introducción de pirrolidina: El anillo de pirrolidina se introduce mediante sustitución nucleofílica, donde un grupo saliente adecuado en el anillo de isoquinolina es reemplazado por pirrolidina en condiciones básicas.

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo para un mejor control de los parámetros de reacción y el uso de reactivos de alta pureza para minimizar las impurezas.

Tipos de Reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tetrahidroisoquinolina, lo que lleva a la formación de derivados de quinolina.

Reducción: Las reacciones de reducción pueden convertir el anillo de tetrahidroisoquinolina en un anillo de isoquinolina completamente saturado.

Sustitución: El átomo de flúor y el anillo de pirrolidina pueden participar en varias reacciones de sustitución, lo que permite la funcionalización adicional del compuesto.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan bases como el hidruro de sodio o el carbonato de potasio.

Principales Productos Formados:

Oxidación: Derivados de quinolina.

Reducción: Derivados de isoquinolina saturados.

Sustitución: Varios derivados funcionalizados dependiendo de los sustituyentes introducidos.

Aplicaciones Científicas De Investigación

7-Fluoro-4-(pirrolidin-1-il)-1,2,3,4-tetrahidroisoquinolina tiene varias aplicaciones en la investigación científica:

Química Medicinal: Se estudia su potencial como agente terapéutico debido a su actividad biológica.

Farmacología: El compuesto se utiliza en el desarrollo de fármacos dirigidos a trastornos neurológicos.

Biología Química: Sirve como una sonda para estudiar las vías biológicas que involucran derivados de isoquinolina.

Química Industrial: El compuesto se utiliza como intermedio en la síntesis de moléculas más complejas.

Mecanismo De Acción

El mecanismo de acción de 7-Fluoro-4-(pirrolidin-1-il)-1,2,3,4-tetrahidroisoquinolina implica su interacción con objetivos moleculares específicos en el cuerpo. El átomo de flúor aumenta su afinidad de unión a estos objetivos, mientras que el anillo de pirrolidina aumenta su lipofilia, lo que le permite cruzar las membranas biológicas más fácilmente. El compuesto puede actuar sobre los receptores de neurotransmisores o enzimas involucradas en las vías neurológicas, modulando su actividad y produciendo efectos terapéuticos.

Compuestos Similares:

7-Fluoro-4-quinolona: Otro compuesto fluorado con una estructura similar pero diferente actividad biológica.

4-(Pirrolidin-1-il)-1,2,3,4-tetrahidroisoquinolina: Carece del átomo de flúor, lo que da como resultado diferentes propiedades químicas y biológicas.

7-Fluoro-1,2,3,4-tetrahidroisoquinolina: Carece del anillo de pirrolidina, lo que afecta su estabilidad y actividad.

Unicidad: 7-Fluoro-4-(pirrolidin-1-il)-1,2,3,4-tetrahidroisoquinolina es única debido a la presencia combinada del átomo de flúor y el anillo de pirrolidina, que confieren mayor estabilidad, lipofilia y actividad biológica en comparación con sus análogos.

Comparación Con Compuestos Similares

7-Fluoro-4-quinolone: Another fluorinated compound with a similar structure but different biological activity.

4-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom, resulting in different chemical and biological properties.

7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the pyrrolidine ring, affecting its stability and activity.

Uniqueness: 7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combined presence of the fluorine atom and the pyrrolidine ring, which confer enhanced stability, lipophilicity, and biological activity compared to its analogs.

Propiedades

Fórmula molecular |

C13H17FN2 |

|---|---|

Peso molecular |

220.29 g/mol |

Nombre IUPAC |

7-fluoro-4-pyrrolidin-1-yl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C13H17FN2/c14-11-3-4-12-10(7-11)8-15-9-13(12)16-5-1-2-6-16/h3-4,7,13,15H,1-2,5-6,8-9H2 |

Clave InChI |

PDHAFTLCFZNHND-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C1)C2CNCC3=C2C=CC(=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11881216.png)

![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)

![2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B11881232.png)

![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)

![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)